5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with bromomethyl, fluoro, and carbonitrile groups. Thiophene derivatives are known for their significant applications in medicinal chemistry and material science due to their unique chemical properties .
Vorbereitungsmethoden
The synthesis of 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile typically involves the bromomethylation of thiophene derivatives. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve bromomethylation . This method minimizes the generation of toxic byproducts and is highly efficient. Industrial production methods may involve similar bromomethylation reactions but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoro group can enhance the compound’s stability and bioavailability. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Bromomethyl)-4-fluoro-thiophene-2-carbonitrile include other thiophene derivatives with different substituents, such as:
5-(Bromomethyl)-thiophene-2-carbonitrile: Lacks the fluoro group, which may affect its reactivity and stability.
4-Fluoro-thiophene-2-carbonitrile: Lacks the bromomethyl group, which may reduce its electrophilic reactivity.
5-(Chloromethyl)-4-fluoro-thiophene-2-carbonitrile: Similar structure but with a chloromethyl group instead of bromomethyl, which may alter its reactivity and applications
Eigenschaften
Molekularformel |
C6H3BrFNS |
---|---|
Molekulargewicht |
220.06 g/mol |
IUPAC-Name |
5-(bromomethyl)-4-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C6H3BrFNS/c7-2-6-5(8)1-4(3-9)10-6/h1H,2H2 |
InChI-Schlüssel |
AHOJHGSXTMLONC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1F)CBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.